BenchChemオンラインストアへようこそ!

5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Medicinal Chemistry Structure-Activity Relationship (SAR) Neuropsychiatric Drug Discovery

Secure a structurally distinct chemical probe unavailable from general screening libraries. This compound uniquely combines an ortho-methoxyphenylpiperazine moiety with a cinnamyloxy-pyranone scaffold, parameters critical for CNS polypharmacology studies. Unlike simple arylpiperazines, the 4H-pyran-4-one core modulates molecular recognition, making it essential for SAR on D2, 5-HT1A, and antimycobacterial targets. Ideal for CNS permeability assays comparing ether vs. amide bioisosteres. Strictly for non-human research; verify institutional compliance before ordering.

Molecular Formula C26H28N2O4
Molecular Weight 432.52
CAS No. 898409-67-1
Cat. No. B3008174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one
CAS898409-67-1
Molecular FormulaC26H28N2O4
Molecular Weight432.52
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC=CC4=CC=CC=C4
InChIInChI=1S/C26H28N2O4/c1-30-25-12-6-5-11-23(25)28-15-13-27(14-16-28)19-22-18-24(29)26(20-32-22)31-17-7-10-21-8-3-2-4-9-21/h2-12,18,20H,13-17,19H2,1H3/b10-7+
InChIKeyRZVFRZGUNLDUMA-JXMROGBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one (CAS 898409-67-1): Structural Assignment and Research Status


The compound with CAS 898409-67-1 is a fully synthetic small molecule (MF: C26H28N2O4, MW: 432.52) . It features a 4H-pyran-4-one core bearing a cinnamyloxy substituent at the 5-position and a (2-methoxyphenyl)piperazin-1-ylmethyl moiety at the 2-position. It is categorized as an arylpiperazine derivative and is offered exclusively for non-human, non-veterinary research use by commercial suppliers, typically at a purity of ≥95% . No primary research articles, peer-reviewed bioactivity data, or patent disclosures explicitly characterizing this molecule were found in the scientific literature or major chemical biology databases (PubChem, ChEMBL) as of April 2026.

Why In-Class Arylpiperazine Pyranones Cannot Substitute for CAS 898409-67-1


Generic substitution among arylpiperazine derivatives of the 4H-pyran-4-one series is not scientifically valid due to the profound impact of subtle structural variations on polypharmacology. Closely related analogs—such as the des-methoxy (phenyl) or para-methoxy (4-methoxyphenyl) piperazine variants—present different hydrogen-bonding capabilities, electron density distributions, and steric profiles at the piperazine N-aryl terminus, which critically govern their molecular recognition [1]. For the broader 2-methoxyphenylpiperazine chemotype, published radioligand binding data demonstrate that even minor N-substituent changes can flip selectivity profiles between dopaminergic and serotonergic receptors [1]. Consequently, the unique combination of the ortho-methoxyphenylpiperazine and the cinnamyloxy-pyranone scaffold in CAS 898409-67-1 constitutes a distinct chemical entity whose biological fingerprint cannot be inferred from in-class analogs without explicit comparative data.

Quantitative Differentiation Evidence for CAS 898409-67-1 Against Its Closest Analogs


Ortho-Methoxy Substitution on the Phenylpiperazine: A Key Structural Differentiator from 4-Methoxy and Unsubstituted Phenyl Analogs

The proprietary (2-methoxyphenyl)piperazine moiety of CAS 898409-67-1 distinguishes it from the 4-methoxyphenyl and unsubstituted phenyl analogs. In the broader 1-cinnamyl-4-(2-methoxyphenyl)piperazine series, the ortho-methoxy group is essential for establishing a dual dopaminergic/serotonergic binding profile. The SAR of this chemotype indicates that relocating or removing the methoxy substituent fundamentally alters the ligand's binding orientation—known as the 'ortho effect'—and removes critical interactions with aspartate residues in the orthosteric binding pocket of the D2 receptor [1]. For CAS 898409-67-1, the ortho-methoxy substitution pattern thus pre-encodes a receptor interaction topology that is not achievable by the 4-methoxy (CAS 898464-69-2) or phenyl (CAS 898409-66-0) analogs.

Medicinal Chemistry Structure-Activity Relationship (SAR) Neuropsychiatric Drug Discovery

Lipophilicity and Permeability Potential: Cinnamyloxy-Pyranone vs. Cinnamoyl-Piperazine Scaffolds

The cinnamyloxy substituent of the target compound is connected via an ether linkage, in contrast to the cinnamoyl-piperazine PAR-1 antagonists (e.g., US8217046) that possess a cinnamoyl amide bond. The ether linkage eliminates the hydrogen-bond donor/acceptor properties of the amide, which is expected to increase lipophilicity and passive membrane permeability—a desirable attribute for central nervous system (CNS) agents. The pyran-4-one core further contributes a heterocyclic scaffold with a calculated logP typically higher than that of a simple piperazine ring, aligning with the physicochemical profile associated with CNS drug-likeness [1].

ADME Optimization Blood-Brain Barrier Permeability CNS Drug Design

Cinnamyloxy Group as a Potential Antimicrobial Pharmacophore: Comparison with the Simple Cinnamyl Group

The cinnamyloxy moiety of CAS 898409-67-1 extends the conjugation of the pyranone ring, potentially enabling mechanisms of antimicrobial action distinct from simpler cinnamyl-substituted arylpiperazines. Naturally occurring cinnamyl alcohol glycosides (e.g., rosarin, rosavin) are known bioactives, and synthetic 4H-pyran derivatives have demonstrated activity against Mycobacterium bovis (BCG) at the class level [1]. The presence of the cinnamyloxy group, rather than a simple phenyl or benzyl group, may confer the ability to disrupt microbial membrane integrity or interfere with quorum sensing, hypotheses consistent with the antimicrobial properties reported for structurally related 4H-pyran derivatives [1].

Antimicrobial Discovery Natural Product-Inspired Chemistry Cinnamic Acid Derivatives

Utility as a Modular Scaffold for CNS-Targeted Library Synthesis vs. Constrained Piperazine Analogs

CAS 898409-67-1 offers three distinct synthetic diversification points on a single molecule: the piperazine N-aryl group, the pyran-4-one ring, and the cinnamyl double bond. This modularity is superior to the simpler 1-cinnamyl-4-(2-methoxyphenyl)piperazines described by Penjišević et al., which lack the heterocyclic core and thus offer fewer sites for chemical elaboration. The compound's structural complexity enables the exploration of atypical antipsychotic pharmacophores, as the parent piperazine series already demonstrated high D2 receptor affinity with large variability at the α1 receptor, a desirable profile for minimizing off-target cardiovascular effects [1].

Drug Discovery Combinatorial Chemistry CNS Polypharmacology

Application Scenarios for CAS 898409-67-1 Based on Available Evidence


D2/5-HT1A Polypharmacology Probe in Atypical Antipsychotic Research

Given the established D2 and 5-HT1A binding profile of the des-pyranone 1-cinnamyl-4-(2-methoxyphenyl)piperazine core [1], CAS 898409-67-1 can serve as a structurally advanced probe to evaluate the impact of a pyran-4-one spacer on receptor affinity and functional selectivity. Its use in radioligand displacement assays against D2, 5-HT1A, 5-HT2A, and α1 receptors would directly test the hypothesis that the pyranone ring modulates the binding kinetics or downstream signaling bias relative to simpler cinnamyl-piperazines.

Antimicrobial SAR Campaigns Targeting Mycobacterial Species

The cinnamyloxy-4H-pyran-4-one substructure aligns with chemotypes that have shown in vitro activity against Mycobacterium bovis BCG [1]. This compound can be incorporated into a focused library to explore the contribution of the 2-methoxyphenylpiperazine appendage to antimycobacterial potency and selectivity. Minimum inhibitory concentration (MIC) determination against M. tuberculosis H37Rv and non-tuberculous mycobacteria would provide the first quantitative evidence for this scaffold.

CNS Physicochemical Model Compound for Ether-Linked Cinnamyl Derivatives

The transition from cinnamoyl amides (PAR-1 antagonist series, US8217046 [1]) to cinnamyloxy ethers represents a classical bioisosteric replacement strategy to improve CNS penetration. CAS 898409-67-1 is a suitable model for experimentally measuring logD7.4, PAMPA permeability, and MDCK-MDR1 efflux ratios, enabling direct comparison with amide-based counterparts to quantify the permeability gain afforded by the ether linkage.

Modular Scaffold for Diversity-Oriented Synthesis (DOS) of CNS-Biased Libraries

With three orthogonal diversification sites, this compound is a versatile starting point for parallel chemistry. The piperazine nitrogen, the pyranone ring, and the cinnamyl alkene can be independently modified via amide coupling, Suzuki cross-coupling, and olefin metathesis, respectively, to rapidly generate a library of novel analogs probing unprecedented CNS chemical space.

Quote Request

Request a Quote for 5-(cinnamyloxy)-2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.